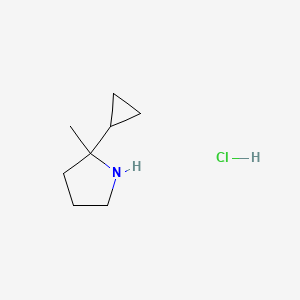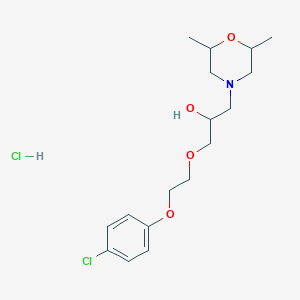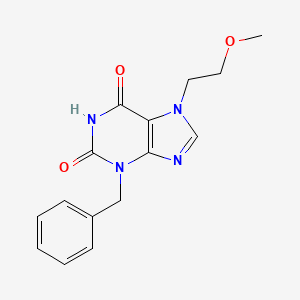
4-Methyl-1-(2-naphthylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4-Methyl-1-(2-naphthylsulfonyl)piperazine, is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are widely studied due to their diverse biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and evaluated for various biological activities, such as serotonin receptor ligands and antagonists .
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, as demonstrated in the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine, where 1-benzhydryl-piperazine is reacted with methyl sulfonyl chloride . Similarly, the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile was achieved using microwave irradiation and conventional heating, starting from 2-aminonicotinaldehyde and ethyl cyanoacetate in the presence of piperidine . These methods suggest that the synthesis of 4-Methyl-1-(2-naphthylsulfonyl)piperazine could potentially be carried out through analogous strategies, involving the appropriate sulfonyl chloride and methyl-piperazine precursors.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation, providing a scaffold for various substituents . The geometry around the sulfur atom in sulfonyl derivatives is typically distorted tetrahedral due to the presence of two double-bonded oxygen atoms and two single-bonded substituents . The molecular structure is crucial for the biological activity of these compounds, as it influences their binding affinity to target receptors .
Chemical Reactions Analysis
Piperazine derivatives can undergo a range of chemical reactions, including derivatization, which is useful for analytical purposes. For instance, a sulfonate reagent with a piperazine moiety was synthesized for derivatization in liquid chromatography, where the tertiary amino function of the piperazine could be removed by acid treatment after derivatization . This indicates that 4-Methyl-1-(2-naphthylsulfonyl)piperazine could also be amenable to similar chemical transformations, which could be exploited in analytical or synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. For example, the crystal and molecular structure of a related compound, 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate, was stabilized by hydrogen bond interactions, which can affect the compound's solubility, melting point, and other physical properties . The presence of a sulfonyl group can also impact the compound's acidity and reactivity. The specific properties of 4-Methyl-1-(2-naphthylsulfonyl)piperazine would need to be determined experimentally, but insights can be gained from the study of similar compounds .
Propiedades
IUPAC Name |
1-methyl-4-naphthalen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-16-8-10-17(11-9-16)20(18,19)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONBSZVCFHEBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970974 |
Source


|
| Record name | 1-Methyl-4-(naphthalene-2-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(2-naphthylsulfonyl)piperazine | |
CAS RN |
5563-92-8 |
Source


|
| Record name | 1-Methyl-4-(naphthalene-2-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)
![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)
![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)
![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)


![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3018927.png)